molecular formula C7H7BrN2O2 B12103841 Methyl 2-amino-3-bromoisonicotinate

Methyl 2-amino-3-bromoisonicotinate

Cat. No.: B12103841
M. Wt: 231.05 g/mol
InChI Key: UWWUVMYUFKTADH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-bromoisonicotinate is a substituted pyridine derivative featuring a methyl ester group at the 4-position, an amino (-NH₂) substituent at the 2-position, and a bromine atom at the 3-position.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

methyl 2-amino-3-bromopyridine-4-carboxylate

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10)

InChI Key

UWWUVMYUFKTADH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-bromoisonicotinate typically involves the bromination of methyl isonicotinate followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-bromoisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Methyl 2-amino-3-alkoxyisonicotinate.

    Oxidation: Methyl 2-nitro-3-bromoisonicotinate.

    Reduction: Methyl 2-amino-3-alkylisonicotinate.

    Coupling: Methyl 2-amino-3-arylisonicotinate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Structural Analog: Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate

Key Differences and Similarities

  • Ester Group : The target compound features a methyl ester (COOCH₃), whereas Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2) has an ethyl ester (COOCH₂CH₃). Methyl esters generally exhibit lower molecular weights and slightly higher volatility compared to ethyl esters .
  • Substituents: The amino group (-NH₂) in the target compound contrasts with the hydroxyl (-OH) group in the ethyl analog. This difference significantly alters reactivity: the amino group is more nucleophilic, enabling amidation or diazotization, while the hydroxyl group may participate in hydrogen bonding or esterification. Both compounds share a bromine atom at the 3-position, facilitating Suzuki or Ullmann coupling reactions. The ethyl analog includes an additional methyl group at the 6-position, which may sterically hinder reactions at adjacent positions.
  • Molecular Formula and Mass: Target: Estimated as C₈H₇BrN₂O₂ (molar mass ~259.06 g/mol). Ethyl Analog: C₉H₁₀BrNO₃ (260.08 g/mol) .

General Methyl Ester Comparisons

Physical Properties Methyl esters, such as methyl salicylate (C₈H₈O₃, molar mass 152.15 g/mol), exhibit lower boiling points and higher solubility in polar solvents compared to bulkier esters (e.g., ethyl or benzyl esters) . While methyl 2-amino-3-bromoisonicotinate is expected to follow this trend, its bromine and amino substituents may increase melting points and reduce volatility due to enhanced intermolecular forces (e.g., halogen bonding and hydrogen bonding) .

Reactivity

  • Amino Group: Unlike hydroxyl or methyl substituents, the amino group can act as a directing group in electrophilic aromatic substitution or undergo protection/deprotection strategies.
  • Bromine Atom: Similar to brominated aromatic compounds like methyl 4-bromobenzoate, this site is primed for palladium-catalyzed cross-couplings, a feature less pronounced in non-halogenated analogs.

Data Table: Comparative Analysis

Property This compound (Estimated) Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate Methyl Salicylate
Molecular Formula C₈H₇BrN₂O₂ C₉H₁₀BrNO₃ C₈H₈O₃
Molar Mass (g/mol) ~259.06 260.08 152.15
Key Substituents 2-NH₂, 3-Br, 4-COOCH₃ 3-Br, 3-OH, 6-CH₃, 4-COOCH₂CH₃ 2-OH, 4-COOCH₃
Reactivity Highlights Suzuki coupling, nucleophilic substitution Ester hydrolysis, halogenation Anti-inflammatory, ester hydrolysis
Potential Applications Pharmaceutical intermediates Resin derivatives, agrochemicals Fragrances, analgesics

Research Findings and Limitations

  • Synthetic Utility: The bromine atom in this compound positions it as a versatile intermediate for synthesizing poly-substituted pyridines, analogous to brominated terpenoid esters used in resin chemistry (e.g., sandaracopimaric acid methyl ester ).
  • Data Gaps : Direct experimental data on the target compound’s melting point, solubility, and spectral properties are absent in the provided evidence. Conclusions are drawn from structural analogs and general trends in ester chemistry.

Biological Activity

Methyl 2-amino-3-bromoisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

1. Chemical Structure and Synthesis

This compound is a derivative of isonicotinic acid, which is known for various pharmacological properties. The chemical structure can be represented as follows:

  • Chemical Formula: C8_8H8_8BrN3_3O
  • Molecular Weight: 232.07 g/mol

Synthesis typically involves bromination of the isonicotinic acid derivative followed by methylation of the amino group. Various synthetic routes have been explored to optimize yield and purity.

2.1 Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial efficacy. Research has demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Strains

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus18
Escherichia coli15
Klebsiella pneumoniae16

The compound exhibits significant antibacterial properties, comparable to standard antibiotics like cefixime and azithromycin .

2.2 Cytotoxicity

Studies on cytotoxicity reveal that this compound shows selective toxicity towards cancer cell lines while sparing normal cells. The IC50_{50} values indicate a promising therapeutic window for further development.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
Normal Fibroblasts>100

These findings suggest that the compound could be developed as a potential anticancer agent .

2.3 Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes associated with disease pathways, such as acetylcholinesterase (AChE). The inhibition constants (IC50_{50}) indicate that it may serve as a lead compound for neuroprotective agents.

Table 3: Enzyme Inhibition Data

EnzymeIC50_{50} (µM)
Acetylcholinesterase12
Butyrylcholinesterase15

These results highlight its potential in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The agar diffusion method demonstrated substantial zones of inhibition, suggesting that this compound could be developed into a new class of antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that this compound effectively induced apoptosis in HeLa cells through mitochondrial pathways, leading to cell cycle arrest at the G1 phase. This mechanism was further validated through flow cytometry analysis.

4. Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its selective toxicity and enzyme inhibitory properties warrant further investigation to optimize its pharmacological profile.

Future research should focus on:

  • Mechanistic studies to elucidate the pathways involved in its biological effects.
  • In vivo studies to assess efficacy and safety.
  • Development of derivatives to enhance activity and reduce toxicity.

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